molecular formula C7H9N3 B1396698 1-(Pyrimidin-2-YL)cyclopropan-1-amine CAS No. 1159878-06-4

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Cat. No.: B1396698
CAS No.: 1159878-06-4
M. Wt: 135.17 g/mol
InChI Key: OBSRDFSSNGPUIY-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring a cyclopropane ring attached to a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and pyrimidine rings endows it with unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)cyclopropan-1-amine typically involves the cyclization of a suitable precursor. One reported method involves the use of 1-amino-1-cyclopropanecarbonitrile hydrochloride as the starting material. The key steps include the construction of the pyrimidine ring via cyclization from an amidine intermediate and a bench-stable 2-chlorovinylamidinium hexafluorophosphate salt. The cyclization is performed under mild conditions, resulting in a 4-chloropyrimidine derivative, which is then subjected to hydrogenation using Pd(OH)2/C as a catalyst and NaOMe as a base at 1 bar H2 pressure in methanol. This process simultaneously cleaves the Cbz group and dechlorinates the pyrimidine ring, yielding the final product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable route described above provides a robust foundation for industrial synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the cyclopropane moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to fully or partially reduced pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrimidin-4-yl)cyclopropan-1-amine: Similar structure but with the pyrimidine ring attached at a different position.

    1-(Pyridin-2-yl)cyclopropan-1-amine: Contains a pyridine ring instead of a pyrimidine ring.

    1-(Imidazo[1,2-a]pyrimidin-3-yl)cyclopropan-1-amine: Features an imidazo[1,2-a]pyrimidine ring system.

Uniqueness

1-(Pyrimidin-2-yl)cyclopropan-1-amine is unique due to the specific positioning of the pyrimidine ring, which influences its chemical reactivity and biological activity. The combination of the cyclopropane and pyrimidine rings provides a distinct scaffold that can be further functionalized for various applications .

Properties

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRDFSSNGPUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Cyano pyrimidine (5 g, 47.6 mmol, 1 eq) was taken in a Dry THF under Argon atmosphere, then titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was added slowly at ambient temperature and the reaction mixture was stirred for 15 mins. Ethyl magnesium bromide (1M solution) in THF (107 ml, 809 mmol, 2.5 eq) was added via syringe slowly at ambient temperature, (During the addition of EtMgBr reaction mass becomes black). Then the reaction mass was stirred for an hour. BF3.EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C. The mixture was allowed to attain ambient temperature and stirred for another one hour. 50 ml of Water was added to the reaction mixture and filtered through the CELITE® and washed the bed with water and Ethyl acetate. The reaction mass was basified with 10% NaOH solution (pH=9) then extracted with DCM and washed with brine solution. The required product was purified by silica gel (230-400) column chromatography using DCM/methanol as the eluent. Yield: 2.1 g (30%). 1H NMR (400 MHz, DMSO-d6): δ 1.49-1.52 (m, 2H), 1.59-1.62 (m, 2H), 7.47-7.49 (t, 1H, J=4.80), 8.83-8.84 (d, 2H, J=4.80).
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthetic route described in the research?

A1: The research focuses on developing a "robust and scalable" route to synthesize 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride []. This suggests that previous methods may have been limited in their yield, efficiency, or adaptability to large-scale production. The ability to produce this building block efficiently and in larger quantities is crucial for its use in synthesizing more complex molecules for research and potentially drug discovery.

Q2: What is the starting material used in this synthetic route?

A2: The abstract mentions that the synthesis starts with a "cyclopropanated starting material," specifically 1-amino-1-cyclopropanecarbonitrile hydrochloride []. This implies that the core cyclopropyl structure is already present in the starting material, and the synthesis likely involves introducing the pyrimidine ring.

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